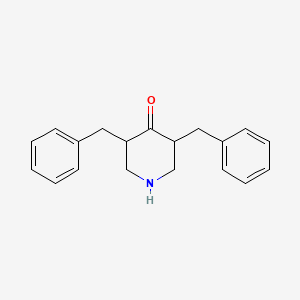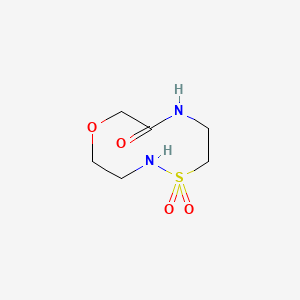
1-(4-Ethylphenyl)-2-(methylthio)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-2-(methylthio)propan-1-one is an organic compound with a complex structure It is characterized by the presence of an ethyl group attached to a phenyl ring, a methylthio group, and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one typically involves the reaction of 4-ethylbenzaldehyde with methylthiol in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions.
Purification Techniques: Such as distillation or recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
1-(4-Ethylphenyl)-2-(methylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or amines for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学的研究の応用
1-(4-Ethylphenyl)-2-(methylthio)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Affecting their activity and function.
Interact with Receptors: Modulating signaling pathways.
Alter Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
1-(4-Ethylphenyl)propan-1-one: Lacks the methylthio group.
1-(4-Methylphenyl)-2-(methylthio)propan-1-one: Has a methyl group instead of an ethyl group on the phenyl ring.
1-(4-Ethylphenyl)-2-(ethylthio)propan-1-one: Contains an ethylthio group instead of a methylthio group.
Uniqueness
1-(4-Ethylphenyl)-2-(methylthio)propan-1-one is unique due to the presence of both an ethyl group on the phenyl ring and a methylthio group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-10-5-7-11(8-6-10)12(13)9(2)14-3/h5-9H,4H2,1-3H3 |
InChIキー |
NAKITPYHQIQSQQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)
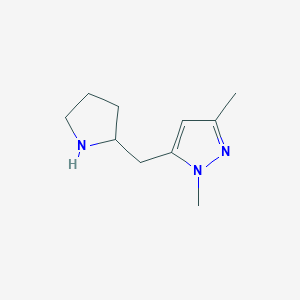
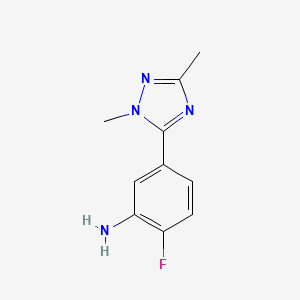
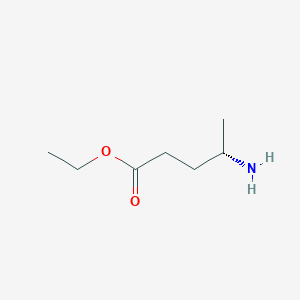
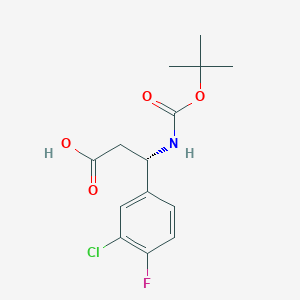
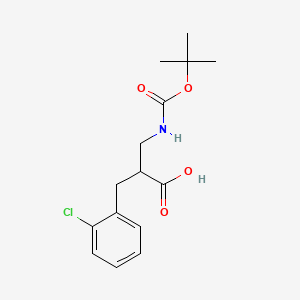
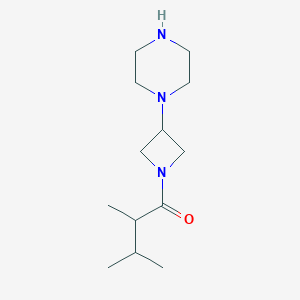
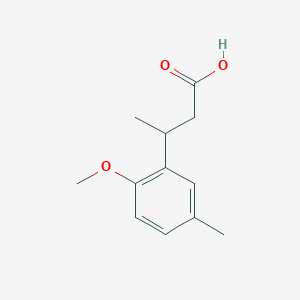
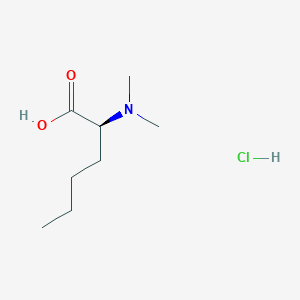
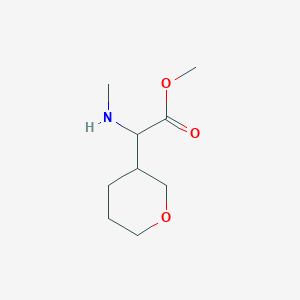
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
